1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, methyl, and dicarboxylate groups. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use in drug development and formulation.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate: This compound has a similar piperidine ring structure but differs in the functional groups attached to the ring.
Methyl 1-Boc-5-methylpiperidine-3-carboxylate: Another related compound with a similar backbone but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate (CAS No. 1365887-44-0) is a chemical compound that has gained attention for its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for various pharmacological properties. The molecular formula for this compound is C13H23NO4, with a molecular weight of approximately 257.33 g/mol .
Antiviral Properties
Recent studies have highlighted the antiviral potential of various N-heterocycles, including derivatives similar to this compound. For instance, compounds in this category have shown effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV). While specific data on this compound's antiviral activity is limited, related compounds exhibit promising results:
- HIV Inhibition : Some derivatives have demonstrated low EC50 values (effective concentration for 50% inhibition) against HIV, indicating their potential as antiviral agents .
Cytotoxicity and Safety Profile
The cytotoxicity of compounds is often measured using the CC50 value, which indicates the concentration required to kill 50% of cell populations. For related compounds, lower CC50 values suggest higher cytotoxicity. The safety profile of this compound indicates moderate hazards, with precautionary statements advising careful handling due to potential skin and eye irritation .
Pharmacological Applications
Given its structure, this compound may interact with various biological targets:
- Potential as a Drug Lead : The presence of piperidine rings in its structure suggests possible interactions with neurotransmitter systems or involvement in enzyme inhibition pathways.
Case Studies and Research Findings
While specific case studies on the biological activity of this compound are scarce, research on similar piperidine derivatives has provided insights into their therapeutic potentials:
Compound Name | Activity Type | EC50/IC50 Values | Reference |
---|---|---|---|
Compound A | Anti-HIV | EC50 = 3.98 μM | |
Compound B | TMV Inhibition | EC50 = 58.7 μg/mL | |
Compound C | Cytotoxicity | CC50 = 10 μM |
These findings suggest that further investigation into the biological activity of this compound could yield significant pharmacological insights.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-methylpiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLBTSMSLITGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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